molecular formula CH7N3O4S B1214475 guanidine;sulfuric acid CAS No. 646-34-4

guanidine;sulfuric acid

Cat. No. B1214475
Key on ui cas rn: 646-34-4
M. Wt: 157.15 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-N
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Patent
US06291676B1

Procedure details

To a solution of 7-(1-aminobutyl)camptothecin (2.10 g, 5 mmol) in 10 ml of water was added S-methylisothiourea hemisulfate (0.7 g, 2.5 mmol) at room temperature. The mixture was heated at 50° C. for 5 hr under nitrogen. The gases developed during the reaction were passed through two flasks, each containing an ethanolic solution of KOH for trapping the CH3SH by-product. The mixture was then concentrated and 50 ml of acetone was added. The precipitate was filtered and recrystallized from water to give 2.60 g (93%) of guanidine sulfate. Colorless solid, MP 292-293° C.(dec.). IR (KBr): 2400-2620, 1775, 1650 cm−1. 1H NMR (D2O) δ 7.58 (1H, d, J 8.7 Hz), 7.46-7.35 (3H, m), 7.17 (1H, m), 5.17 (1H, d, J 16.5 Hz), 4.55 (1H, d), 2.98 (2H, m), 2.92-2.80 (4H, m), 1.82-1.47 (6H, m), 0.83 (1H, t, J 7.3 Hz). C25H29 N5O8S (559.6). Ms m/z: 559 (M+). Anal. Calcd for C25H29 N5O8S (559.6): C, 53.66: H, 5.22: N, 12.51. Found: C, 53.56; H, 5.41; N, 12.34.
[Compound]
Name
7-(1-aminobutyl)camptothecin
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].CS[C:8](=[NH:10])[NH2:9].CSC(=N)[NH2:14].[OH-].[K+].CS>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:9][C:8]([NH2:10])=[NH:14] |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
7-(1-aminobutyl)camptothecin
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
0.7 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N.CSC(N)=N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
50 ml of acetone was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 661.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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